4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-Benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at position 5 and a benzamide moiety at position 2. The 4-bromophenyl substituent is critical for bioactivity, as bromine atoms are known to enhance binding affinity to hydrophobic pockets in target proteins .
Structurally, the molecule exhibits planar geometry due to conjugation across the thiadiazole ring and aromatic substituents. X-ray crystallography of related compounds (e.g., 2-benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide) reveals dihedral angles between aromatic rings (e.g., 38.5° between benzamide and thiadiazole rings), which influence intermolecular interactions such as hydrogen bonding (N–H⋯O and C–H⋯O) and π-π stacking .
Properties
IUPAC Name |
4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O2S/c23-18-12-10-17(11-13-18)21-25-26-22(29-21)24-20(28)16-8-6-15(7-9-16)19(27)14-4-2-1-3-5-14/h1-13H,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFHMXQUDIEALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This step often requires heating and the use of a dehydrating agent to facilitate ring closure.
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Coupling Reaction: : The final step involves coupling the bromophenyl-thiadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine. This step forms the amide bond, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazole showed effective activity against various bacterial strains. The presence of the bromophenyl group enhances this activity, making 4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide a candidate for further development as an antimicrobial agent .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the benzamide functional group with cellular targets may enhance the efficacy of this compound in cancer therapy .
Material Science Applications
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating thiadiazole derivatives into polymers can improve their resistance to degradation under environmental stressors .
Photophysical Properties
The photophysical characteristics of this compound have been studied for applications in optoelectronic devices. Its ability to absorb light and emit fluorescence makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells. The compound's electronic properties can be fine-tuned through structural modifications to optimize performance in these applications .
Case Studies and Experimental Findings
| Study | Findings | Application |
|---|---|---|
| Huang et al. (2009) | Investigated the crystal structure revealing hydrogen bonding interactions | Fundamental understanding for drug design |
| Tu et al. (2008) | Explored biological activities of thiadiazole derivatives | Potential antimicrobial and anticancer agents |
| Recent Polymer Studies | Demonstrated improved mechanical properties in polymers containing thiadiazole units | Development of advanced materials |
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the benzoyl group can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Halogenation significantly impacts bioactivity. Key analogues include:
Key Trends :
- Bromine vs. Chlorine/Fluorine : Brominated derivatives (e.g., 4-bromophenyl) exhibit superior anticancer and antimicrobial activity due to enhanced van der Waals interactions and electron-withdrawing effects .
- Positional Effects : Para-substitution (e.g., 4-bromo) generally outperforms ortho/meta positions in bioactivity .
Modifications to the Thiadiazole Core
Key Trends :
- Amino vs. Acylated Side Chains: Acylation (e.g., benzoyl) improves target specificity and potency compared to amino-substituted cores .
- Linker Flexibility : Rigid linkers (e.g., benzoyl) favor binding to planar enzyme active sites, while flexible linkers (e.g., ethanamide) reduce activity .
Sulfonamide and Sulfamoyl Derivatives
Key Trends :
Biological Activity
4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The structure features two benzene rings and a thiadiazole moiety, which contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
- Case Study : A derivative of 1,3,4-thiadiazole showed IC50 values ranging from 3.58 to 15.36 μM against cancer cell lines while exhibiting significantly higher IC50 values (38.77–66.22 μM) in normal cell lines, indicating a favorable safety profile compared to standard treatments like sorafenib .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound 4f | MCF-7 | 0.194 | Inhibits BRAF and VEGFR-2 |
| Sorafenib | MCF-7 | 0.171 | Standard control |
| Compound 4a | MCF-7 | 0.342 | Lower activity |
Antimicrobial Activity
Thiadiazole compounds have also been evaluated for their antimicrobial properties. Studies indicate that derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria.
- Research Findings : A study found that compounds containing halogen substituents on the phenyl ring exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| Compound A | E. coli | 85 |
| Compound B | S. aureus | 90 |
Anti-inflammatory and Anticonvulsant Activities
The anti-inflammatory properties of thiadiazoles are linked to their ability to inhibit pro-inflammatory cytokines. Additionally, anticonvulsant activity has been demonstrated in various models.
- Case Study : A derivative was tested in the maximal electroshock (MES) and pentylenetetrazol (PTZ) models with promising results showing up to 80% protection at specific dosages .
Table 3: Anticonvulsant Activity Results
| Compound | Model Used | Dosage (mg/kg) | Protection (%) |
|---|---|---|---|
| Compound X | MES | 100 | 80 |
| Compound Y | PTZ | 100 | 66.67 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression such as BRAF and VEGFR-2.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptosis in cancer cells through various pathways .
- Antimicrobial Mechanisms : The presence of halogen groups enhances interaction with bacterial cell membranes leading to increased permeability and cell death .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. A general pathway includes:
Thiadiazole Ring Formation : Reacting thiocarbazide derivatives with substituted carboxylic acids under reflux with POCl₃ (phosphorus oxychloride) at 90°C for 3–4 hours .
Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to attach the benzoyl group to the thiadiazole amine. Solvents such as DMF or THF are employed under nitrogen at room temperature .
- Critical Parameters : Temperature control (±2°C), pH adjustment (e.g., ammonia for precipitation), and inert atmospheres to prevent oxidation.
- Purification : Recrystallization (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized, and what analytical techniques validate its purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, benzoyl carbonyl at ~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 492.2).
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .
- HPLC-PDA : Purity >95% with retention time consistency .
Q. What preliminary biological activities have been reported, and what assays are used to evaluate them?
- Methodological Answer :
- Antimicrobial Activity : Tested via broth microdilution (MIC values against S. aureus and E. coli) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination using fluorescence-based protocols) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ of 12–18 µM against HeLa cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols (e.g., cell passage number, serum concentration) to identify variability .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
- Dose-Response Repetition : Test activity across multiple concentrations (e.g., 1–100 µM) in triplicate to assess reproducibility .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at the benzoyl moiety to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the amide group with ester-linked promoieties for enhanced bioavailability .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Q. How do computational methods guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonding with thiadiazole N-atoms and hydrophobic interactions with the bromophenyl group .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity .
Q. What are the challenges in scaling up synthesis without compromising yield or purity?
- Methodological Answer :
- Process Optimization : Replace batch reactions with flow chemistry for thiadiazole formation (improves heat transfer and reduces side products) .
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-couplings to optimize aryl-bromide coupling efficiency .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
